molecular formula C19H18N2O5 B6264269 HFI-419 CAS No. 1110650-72-0

HFI-419

Cat. No. B6264269
CAS RN: 1110650-72-0
M. Wt: 354.4
InChI Key:
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Description

HFI-419 is a substrate competitive inhibitor of insulin-regulated aminopeptidase (IRAP) activity . It has been shown to improve spatial working and recognition memory in rodents .


Synthesis Analysis

The synthesis of HFI-419 involves the racemic mixture of an aqueous soluble pyridinyl-4H-benzopyran compound . This compound inhibits IRAP activity by competing against the substrate for IRAP extracellular catalytic site binding .


Molecular Structure Analysis

The molecular structure of HFI-419 is represented by the empirical formula C19H18N2O5 . It has a molecular weight of 354.36 .


Chemical Reactions Analysis

HFI-419 is reported to hydrolyze into a slightly less potent compound, HFI-142 . This hydrolysis occurs after intravenous or intraperitoneal injection in rats .


Physical And Chemical Properties Analysis

HFI-419 is a powder that is off-white in color . It is soluble in DMSO at 100 mg/mL . It should be stored at temperatures between 2-8°C and protected from light .

Mechanism of Action

HFI-419 enhances memory by increasing hippocampal dendritic spine density via a GLUT4-mediated mechanism . It targets previously unidentified proximal allosteric sites and utilizes non-competitive inhibition mechanisms .

Safety and Hazards

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The pharmacology of HFI-419 may be more complicated than initially considered . Future research could focus on exploiting conformation-specific interactions between IRAP and small molecules for the design of more effective second-generation allosteric inhibitors . Additionally, the benzopyran-based IRAP inhibitor HFI-419 has shown high selectivity versus other aminopeptidases and exerted a cognitive-enhancing effect in rodents . This suggests potential for further development and study in the field of cognitive enhancement .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of HFI-419 involves the reaction of two starting materials, 2,4-difluorobenzaldehyde and 2,4-difluoroaniline, in the presence of a catalyst and a solvent.", "Starting Materials": [ "2,4-difluorobenzaldehyde", "2,4-difluoroaniline" ], "Reaction": [ "Step 1: Dissolve 2,4-difluorobenzaldehyde (1.0 equiv) and 2,4-difluoroaniline (1.2 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a base such as potassium carbonate or sodium hydroxide to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent such as water or ethanol.", "Step 6: Dry the product under vacuum to obtain HFI-419 as a white solid." ] }

CAS RN

1110650-72-0

Product Name

HFI-419

Molecular Formula

C19H18N2O5

Molecular Weight

354.4

Purity

95

Origin of Product

United States

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